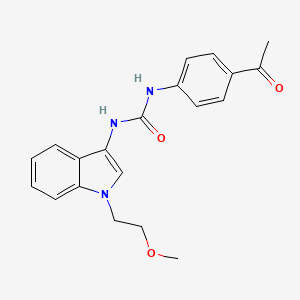

1-(4-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Description

1-(4-Acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic urea derivative featuring a 4-acetylphenyl group and a 1-(2-methoxyethyl)-substituted indole moiety.

Properties

IUPAC Name |

1-(4-acetylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-14(24)15-7-9-16(10-8-15)21-20(25)22-18-13-23(11-12-26-2)19-6-4-3-5-17(18)19/h3-10,13H,11-12H2,1-2H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFMOWRBXJZLHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Acetylation: The acetyl group is introduced to the phenyl ring through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Urea Formation: The final step involves the reaction of the acetylphenyl and indole intermediates with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the acetyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the acetyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets. The acetylphenyl group can interact with hydrophobic pockets in proteins, while the indole moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Urea vs. Thiourea Derivatives

The substitution of the urea oxygen with sulfur (thiourea) significantly impacts bioactivity. For example, 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea () exhibited anti-HIV-1 activity (EC₅₀ = 5.45 µg/mL) due to hydrogen bonding with Lys101 and π-π interactions with Trp229/Tyr181 in HIV-1 reverse transcriptase . In contrast, urea derivatives like the target compound may exhibit weaker hydrogen-bonding capacity but improved metabolic stability.

Substituent Effects on the Phenyl Ring

Indole Substituent Modifications

Biological Activity

1-(4-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a urea linkage between an acetylphenyl group and an indole moiety, which may contribute to its pharmacological properties. The exploration of its biological activity encompasses various mechanisms, including enzyme inhibition, receptor interaction, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : 1-(4-acetylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea

- Molecular Formula : CHNO

- Molecular Weight : 351.4 g/mol

- CAS Number : 941951-88-8

The structure of the compound is critical for its biological activity, with the acetylphenyl and methoxyethyl groups potentially influencing solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit various enzymes, which can lead to altered metabolic pathways. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase and monoamine oxidases, suggesting potential neuroprotective effects .

- Receptor Interaction : The indole moiety can form hydrogen bonds with amino acid residues in proteins, while the hydrophobic acetylphenyl group may interact with hydrophobic pockets in enzymes or receptors.

Antioxidant Activity

Research indicates that compounds related to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Similar indole derivatives have been evaluated for their efficacy against various bacterial strains, indicating a potential for development as an antimicrobial agent .

Anti-inflammatory Effects

The compound's structural features suggest it may modulate inflammatory pathways. Compounds with similar scaffolds have demonstrated the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally similar to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of acetylcholinesterase activity, suggesting cognitive enhancement potential. |

| Study B | Reported antioxidant activity comparable to established antioxidants in vitro. |

| Study C | Showed antimicrobial effects against Gram-positive bacteria, indicating potential as a therapeutic agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.